molecular formula C14H25N3O2 B2808691 1-(4-((4-Acetylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone CAS No. 2034367-10-5

1-(4-((4-Acetylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone

Cat. No.: B2808691
CAS No.: 2034367-10-5
M. Wt: 267.373
InChI Key: DSRNOHIBCUSLQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((4-Acetylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone is a chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a unique structure combining piperidine and piperazine heterocycles, both of which are privileged scaffolds frequently found in pharmacologically active compounds. The presence of these motifs suggests potential for this compound to serve as a key intermediate or building block in the synthesis of more complex molecules. Piperazine and piperidine derivatives are commonly investigated for their diverse biological activities and are often utilized in the development of compounds that modulate central nervous system targets, among others . As a sophisticated organic building block, this compound can be used in the synthesis of molecular fragments for high-throughput screening and in the construction of combinatorial libraries. It is strictly for research applications in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-[4-[(4-acetylpiperazin-1-yl)methyl]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O2/c1-12(18)16-5-3-14(4-6-16)11-15-7-9-17(10-8-15)13(2)19/h14H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRNOHIBCUSLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CN2CCN(CC2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Catalytic and Reaction Conditions

Reaction TypeCatalyst/ReagentsConditionsYieldSource
AlkylationPd₂(dba)₃, t-BuONa, t-BuXPhosReflux in 2-methylpropan-2-ol45%
AcetylationAcetyl chloride, Et₃NDichloromethane, RT60–85%
Reductive AminationNH₄Cl, Fe powderEtOH/H₂O, reflux70–100%
PurificationSilica gel chromatographyCH₂Cl₂/MeOH (100:1)

Functional Group Reactivity

  • Acetyl Group : Susceptible to hydrolysis under acidic or basic conditions, forming the corresponding piperazine derivative .
  • Piperidine Nitrogen : Participates in alkylation and acylation reactions, enabling further functionalization .
  • Methylene Bridge : Stabilizes the conformational flexibility of the molecule, influencing binding interactions in medicinal chemistry applications .

Stability and Degradation

  • Thermal Stability : Degrades above 200°C, with decomposition pathways involving cleavage of the acetyl group and piperazine ring .
  • pH Sensitivity : Stable in neutral conditions but hydrolyzes in strongly acidic/basic environments (e.g., 1M HCl or NaOH) .

Key Research Findings

  • Microwave Optimization : Reduced reaction times from 24 hours to 4 hours with comparable yields .
  • Impurity Analysis : Phosphorus-containing byproducts (from coupling reagents like DPPA) require rigorous purification .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that derivatives of piperazine and piperidine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cells by targeting specific kinases involved in cell cycle regulation. The introduction of the acetyl group in 1-(4-((4-Acetylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone may enhance its potency against certain cancer types by increasing lipophilicity and improving cell membrane penetration.

2. Antidepressant Effects
Piperazine derivatives have been studied for their antidepressant effects. The structural similarities between this compound and known antidepressants suggest potential efficacy in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

3. Neuroprotective Properties
There is growing interest in the neuroprotective effects of piperidine-based compounds. Research suggests that these compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

StudyObjectiveFindings
Study 1 Evaluate anticancer effectsThe compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative activity.
Study 2 Assess antidepressant-like behaviorIn animal models, administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups.
Study 3 Investigate neuroprotective effectsThe compound significantly reduced neuronal cell death in vitro under oxidative stress conditions, suggesting protective mechanisms at play.

Mechanism of Action

The mechanism of action of 1-(4-((4-Acetylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets involved are still under investigation, but the compound’s ability to inhibit certain enzymes suggests its potential as a therapeutic agent.

Comparison with Similar Compounds

Piperazine-Piperidine Hybrids

  • 1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK29/RTC12) Structure: Retains the acetylpiperazine group but replaces the methyl-piperidine bridge with a trifluoromethylphenyl substituent. Synthesis: Prepared via coupling of 1-(4-(trifluoromethyl)phenyl)piperazine with acetic acid using HOBt/TBTU, yielding 71% after purification .
  • 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone Structure: Substitutes the acetylpiperazine with a 2,4-difluorobenzoyl group on piperidine. Properties: Molecular weight 267.27 g/mol; CAS 84162-82-3. Relevance: Used as a reference standard (Risperidone Impurity 19) in pharmaceutical quality control .

Nitroimidazole-Functionalized Derivatives

  • 1-{4-[({4-[(4-Bromo-2-fluorophenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]piperidin-1-yl}-4-(2-methyl-5-nitroimidazol-1-yl)butyl-1-one (16c) Structure: Incorporates a nitroimidazole moiety and quinazoline pharmacophore. Data: Yield 53.5%; m.p. 213.7–215.2°C; ESI-MS m/z = 656.26 [M+H]+ . Significance: Designed for enhanced DNA damage in hypoxic tumor cells via nitroimidazole bioreduction .
  • 1-{4-[({4-[(3-Bromo-4-methylphenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]piperidin-1-yl}-2-(5-nitroimidazol-1-yl)ethanone Data: Yield 66.6%; m.p. 143.3–145.0°C; ESI-HRMS confirms molecular weight 570.1661 .

Table 1: Key Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups
Target Compound C₁₄H₂₄N₄O₂ 292.37 Not reported - Acetylpiperazine, Piperidine
MK29/RTC12 C₁₃H₁₄F₃N₃O 301.27 Not reported 71 Trifluoromethylphenyl
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone C₁₄H₁₅F₂NO₂ 267.27 Not reported - Difluorobenzoyl
Compound 16c C₃₃H₃₄BrFN₇O₄ 656.26 213.7–215.2 53.5 Nitroimidazole, Quinazoline

Functional Group Impact on Bioactivity

  • Acetylpiperazine : Enhances solubility and serves as a hydrogen-bond acceptor, critical for kinase binding (e.g., in Vandetanib analogs ).
  • Nitroimidazole : Introduces hypoxia-selective cytotoxicity but increases molecular weight and metabolic instability .
  • Trifluoromethyl Groups : Improve blood-brain barrier penetration in CNS agents but may elevate toxicity risks .

Biological Activity

1-(4-((4-Acetylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone, a compound that integrates piperazine and piperidine moieties, has garnered attention in pharmacological research for its potential therapeutic applications. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential clinical applications.

Chemical Structure

The molecular formula of this compound is C14H22N4OC_{14}H_{22}N_4O. The structure features a piperazine ring substituted with an acetyl group and a piperidine moiety, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing piperazine and piperidine structures exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various derivatives, including those similar to this compound, against several bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
1-(4-Acetylpiperazin-1-yl)methyl)piperidin-1-yl)ethanonePseudomonas aeruginosa64 µg/mL

These findings suggest that the compound exhibits moderate activity against certain pathogens, particularly Pseudomonas aeruginosa, known for its resistance to conventional antibiotics .

Neuropharmacological Effects

The compound's structural attributes position it as a candidate for neuropharmacological studies. Preliminary investigations have shown that derivatives of piperazine can interact with neurotransmitter systems. For instance, compounds similar to 1-(4-Acetylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone have been studied for their effects on serotonin and dopamine receptors, which are pivotal in mood regulation and cognitive functions.

In vitro assays demonstrated that these compounds can enhance serotonin receptor activity, indicating potential antidepressant properties. Furthermore, behavioral studies in rodent models showed improved cognitive function and reduced anxiety-like behaviors when treated with similar piperazine derivatives .

The biological activity of 1-(4-Acetylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone is hypothesized to stem from its ability to modulate receptor activities:

  • Serotonin Receptor Modulation : The compound may act as a partial agonist at serotonin receptors, enhancing neurotransmission.
  • Dopamine Receptor Interaction : Similar compounds have shown affinity for dopamine receptors, which could explain their neuroactive effects.
  • Antimicrobial Mechanisms : The presence of the piperazine ring is associated with interference in bacterial cell wall synthesis and disruption of membrane integrity.

Case Studies

A notable case study involved the synthesis and evaluation of new piperazine derivatives for their antimicrobial properties. The study found that modifications to the piperazine structure significantly influenced antibacterial activity against resistant strains. Specifically, introducing an acetyl group enhanced the lipophilicity of the molecule, improving its penetration into bacterial membranes .

Q & A

Q. What are the critical considerations for optimizing multi-step synthesis of 1-(4-((4-Acetylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone?

  • Methodological Answer : The synthesis of this piperazine-piperidine hybrid requires precise control of reaction parameters. Key steps include:
  • Alkylation/Acylation : Use of alkyl halides or acetylating agents under inert atmospheres to prevent oxidation (e.g., N₂ or argon) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency .
  • Catalysis : Palladium or copper catalysts improve coupling reactions, especially for introducing acetyl groups .
  • Purification : Column chromatography or recrystallization ensures ≥95% purity, validated via HPLC .
  • Yield Optimization : Adjusting stoichiometry (1.2–1.5 equivalents of acetylating agents) and reaction time (12–24 hrs) balances efficiency and cost .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., acetyl at ~2.1 ppm for CH₃, piperidine protons at 1.4–3.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated for C₁₆H₂₈N₃O₂: 294.22 g/mol) .
  • HPLC : Quantifies purity (>98% for pharmacological assays) using C18 columns and acetonitrile/water gradients .
  • X-ray Crystallography : Resolves stereochemistry of the piperidine-piperazine scaffold .

Q. What are the hypothesized biological targets of this compound?

  • Methodological Answer : Based on structural analogs (e.g., ), potential targets include:
  • Neurological Receptors : Serotonin (5-HT₁A) or dopamine D₂ receptors due to piperazine’s affinity for GPCRs .
  • Enzyme Inhibition : Acetylcholinesterase or monoamine oxidase, assessed via fluorometric assays .
  • In Vitro Assays : Radioligand binding studies (IC₅₀ determination) and cell-based cAMP assays validate target engagement .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance potency?

  • Methodological Answer :
  • Core Modifications : Substitute the acetyl group with sulfonamides or heteroaryl ketones to probe electronic effects .
  • Piperidine/Piperazine Substitutions : Introduce fluorinated or methyl groups to improve metabolic stability (e.g., logP reduction via -CF₃) .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding poses against crystallized targets (e.g., PDB ID: 54U) .
  • In Vivo Validation : Test analogs in rodent models (e.g., forced swim test for antidepressant activity) .

Q. What strategies resolve contradictions in bioactivity data across different assays?

  • Methodological Answer :
  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal Assays : Confirm kinase inhibition via both radiometric and fluorescence polarization methods .
  • Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated) causing false negatives .
  • Data Normalization : Express activity as % inhibition relative to positive controls (e.g., 10 µM clozapine for receptor binding) .

Key Research Findings

  • Synthetic Feasibility : Multi-step routes achieve >75% yield with >95% purity, scalable to gram quantities .
  • Biological Relevance : Structural analogs show nanomolar affinity for neurological targets (e.g., 5-HT₁A, Ki = 12 nM) .
  • Computational Insights : Docking predicts hydrogen bonding between the acetyl group and Asp³.³² of 5-HT₁A .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.